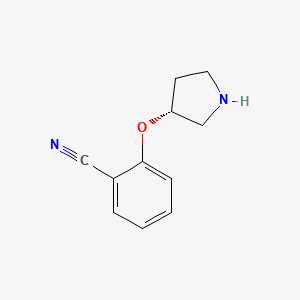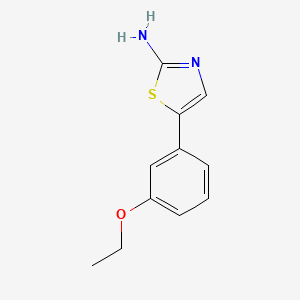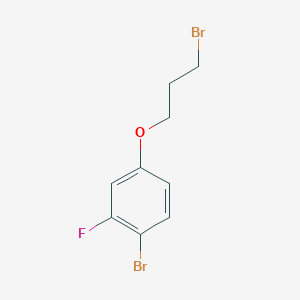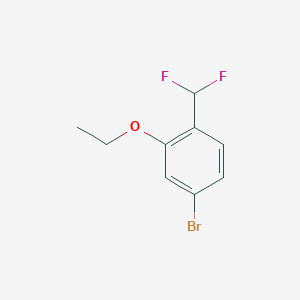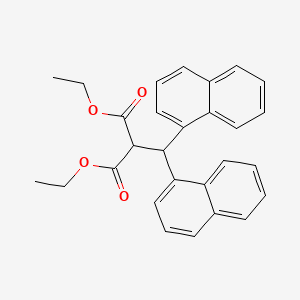
Diethyl 2-(dinaphthalen-1-ylmethyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(di(naphthalen-1-yl)methyl)malonate is an organic compound with the molecular formula C28H26O4. It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by di(naphthalen-1-yl)methyl groups. This compound is of interest in organic synthesis due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-(di(naphthalen-1-yl)methyl)malonate can be synthesized through a multi-step process. One common method involves the alkylation of diethyl malonate with di(naphthalen-1-yl)methyl bromide in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
This would involve the use of larger reactors, continuous flow systems, and stringent control of reaction parameters to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(di(naphthalen-1-yl)methyl)malonate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diacid.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted naphthalenes.
Common Reagents and Conditions
Sodium Ethoxide: Used as a base in alkylation reactions.
Hydrochloric Acid: Employed in hydrolysis reactions.
Major Products
Substituted Naphthalenes: Formed through decarboxylation.
Diacid Derivatives: Produced via hydrolysis.
Aplicaciones Científicas De Investigación
Diethyl 2-(di(naphthalen-1-yl)methyl)malonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Material Science: Investigated for its properties in the development of new materials.
Mecanismo De Acción
The mechanism of action of Diethyl 2-(di(naphthalen-1-yl)methyl)malonate involves its reactivity as an ester and its ability to form enolate ions. The enolate ions can participate in various nucleophilic addition and substitution reactions, making the compound a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl Malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl Malonate: Another ester of malonic acid, differing only in the alkyl groups attached to the ester functionality.
Uniqueness
Diethyl 2-(di(naphthalen-1-yl)methyl)malonate is unique due to the presence of the bulky di(naphthalen-1-yl)methyl groups, which can influence its reactivity and the types of products formed in reactions. This makes it a valuable compound for studying steric effects in organic synthesis .
Propiedades
Número CAS |
7597-92-4 |
|---|---|
Fórmula molecular |
C28H26O4 |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
diethyl 2-(dinaphthalen-1-ylmethyl)propanedioate |
InChI |
InChI=1S/C28H26O4/c1-3-31-27(29)26(28(30)32-4-2)25(23-17-9-13-19-11-5-7-15-21(19)23)24-18-10-14-20-12-6-8-16-22(20)24/h5-18,25-26H,3-4H2,1-2H3 |
Clave InChI |
KFWYQQUZFMMZDN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C1=CC=CC2=CC=CC=C21)C3=CC=CC4=CC=CC=C43)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


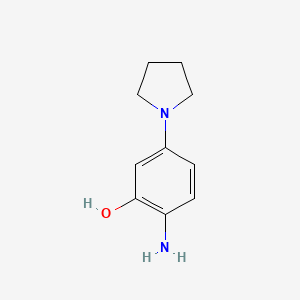

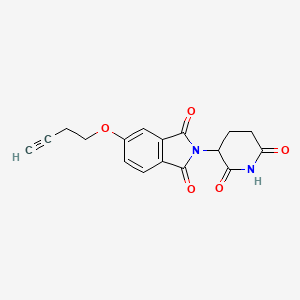
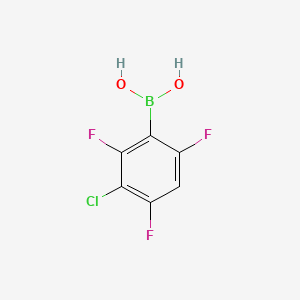
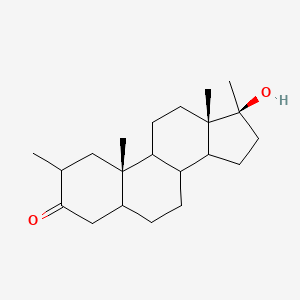
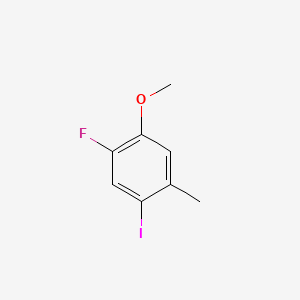

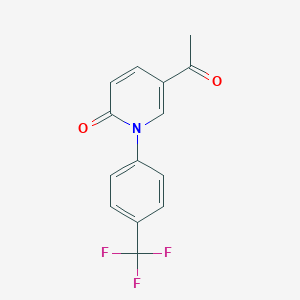
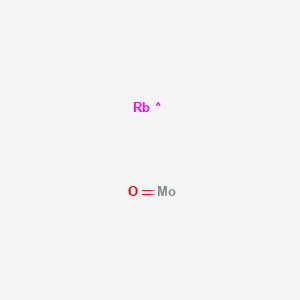
![2-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B14769112.png)
